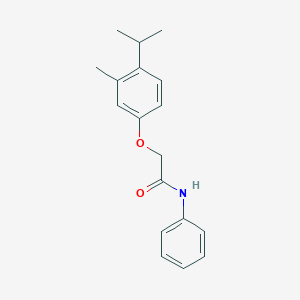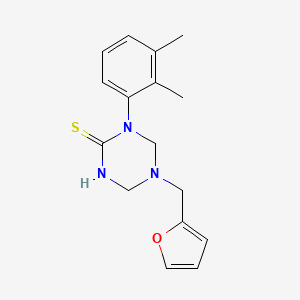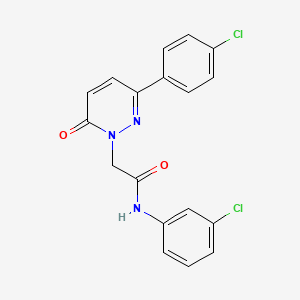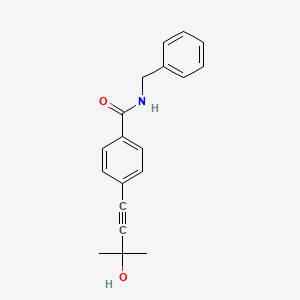
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide is an organic compound with a complex structure that includes a phenoxy group, a phenylacetamide moiety, and various substituents
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
The synthesis of 2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the phenoxy and phenylacetamide components. The synthetic route may include the following steps:
Formation of the Phenoxy Component: This involves the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond, resulting in this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparaison Avec Des Composés Similaires
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide can be compared with similar compounds such as:
2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid: This compound has a similar phenoxy structure but differs in the presence of a carboxylic acid group instead of the amide group.
2-(3-methyl-4-propan-2-ylphenoxy)acetic acid: Similar to the above compound but with an acetic acid moiety.
N-phenylacetamide: Lacks the phenoxy group but shares the phenylacetamide structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)17-10-9-16(11-14(17)3)21-12-18(20)19-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBILMQYQHIZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3aR*,6aR*)-2-acetyl-5-(9H-fluoren-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5625308.png)
![3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5625314.png)
![1-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)acetyl]piperazine](/img/structure/B5625320.png)
![1-Phenyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5625343.png)

![4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile](/img/structure/B5625358.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5625364.png)

![(3aR*,7aS*)-2-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5625372.png)

![2-[(2-chlorobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5625401.png)


